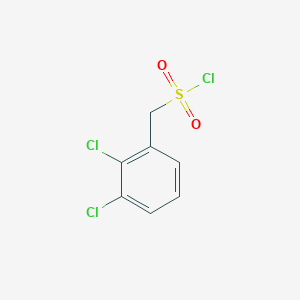

(2,3-dichlorophenyl)methanesulfonyl Chloride

Beschreibung

(2,3-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₅Cl₃O₂S (molecular weight: 259.53 g/mol). It features a sulfonyl chloride (-SO₂Cl) group attached to a methylene bridge, which is further substituted with chlorine atoms at the 2- and 3-positions of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science .

The chlorine substituents on the aromatic ring enhance the compound’s electrophilicity, making it reactive toward nucleophiles such as amines and alcohols. Its synthesis typically involves chlorination of the corresponding benzyl alcohol or thioether precursor, followed by sulfonation and subsequent treatment with chlorinating agents like thionyl chloride (SOCl₂) .

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTSPJDUUYLVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466981 | |

| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-69-0 | |

| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dichlorophenyl)methanesulfonyl chloride typically involves the reaction of 2,3-dichlorotoluene with chlorosulfonic acid. The reaction proceeds as follows:

Chlorosulfonation: 2,3-dichlorotoluene is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.

Purification: The resulting product is purified through distillation or recrystallization to obtain (2,3-dichlorophenyl)methanesulfonyl chloride in high purity.

Industrial Production Methods

In industrial settings, the production of (2,3-dichlorophenyl)methanesulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form (2,3-dichlorophenyl)methanesulfonamide or other related derivatives.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

Reduction: Products include sulfonamides and related derivatives.

Coupling: Products include biaryl compounds and other carbon-carbon bonded structures.

Wissenschaftliche Forschungsanwendungen

(2,3-Dichlorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of (2,3-dichlorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Substituted Phenyl Methanesulfonyl Chlorides

Reactivity and Electronic Effects

- Chlorine Substitution: The 2,3-dichloro substitution pattern creates steric hindrance and electronic deactivation compared to monosubstituted analogs like (3-chlorophenyl)methanesulfonyl chloride. This reduces reaction rates with bulky nucleophiles but enhances selectivity in electrophilic aromatic substitution .

- Applications :

Research Findings and Industrial Relevance

- Comparative Stability : The 3,4-dichloro isomer demonstrates higher thermal stability than the 3,5-dichloro analog, making it preferable for long-term storage .

- Market Demand : Substituted phenyl methanesulfonyl chlorides are increasingly sought after for developing targeted kinase inhibitors and antimicrobial agents .

Biologische Aktivität

(2,3-Dichlorophenyl)methanesulfonyl chloride, also known as N-(2,3-dichlorophenyl)methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a 2,3-dichlorophenyl moiety. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical behavior and biological activity. The sulfonamide functional group is known for its role in various biological processes, particularly in the inhibition of bacterial growth by disrupting folate synthesis essential for DNA replication.

The primary mechanism by which (2,3-dichlorophenyl)methanesulfonyl chloride exhibits biological activity is through the inhibition of bacterial folate synthesis. This disruption affects the synthesis of purines and DNA, crucial for bacterial growth and replication. Such mechanisms position it as a potential candidate for antibiotic development against resistant bacterial strains .

Antimicrobial Properties

Research has shown that compounds similar to (2,3-dichlorophenyl)methanesulfonyl chloride exhibit significant antibacterial properties. In vitro studies indicate that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the positioning of chlorine substituents enhances its antimicrobial efficacy due to increased electron-withdrawing effects, which affect the compound's binding interactions with bacterial enzymes .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that (2,3-dichlorophenyl)methanesulfonyl chloride has potential anticancer properties. For instance, studies involving Jurkat and HT-29 cell lines revealed that similar compounds with dichloro substitutions exhibited cytotoxic effects comparable to standard anticancer drugs like doxorubicin .

Synthesis Methods

Several methods exist for synthesizing (2,3-dichlorophenyl)methanesulfonyl chloride. A common approach involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride under basic conditions. The following table summarizes alternative compounds synthesized using similar methodologies:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Chlorophenyl)methanesulfonamide | Contains one chlorine atom | Exhibits different antibacterial activity |

| N-(4-Chlorophenyl)methanesulfonamide | Chlorine at para position | Different binding interactions |

| N-(2,5-Dichlorophenyl)methanesulfonamide | Two chlorines at different positions | Distinct conformational preferences |

The unique arrangement of chlorine substituents in (2,3-dichlorophenyl)methanesulfonyl chloride enhances its potential as an antimicrobial agent while influencing its physical properties such as solubility and melting point.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of (2,3-dichlorophenyl)methanesulfonamide against resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

- Cytotoxicity Assessment : In another research project involving cancer cell lines, (2,3-dichlorophenyl)methanesulfonamide was shown to induce apoptosis in Jurkat cells with an IC50 value comparable to established chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.